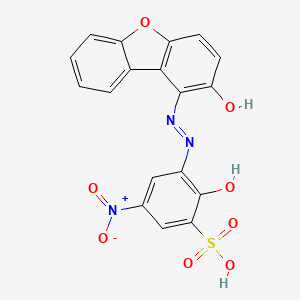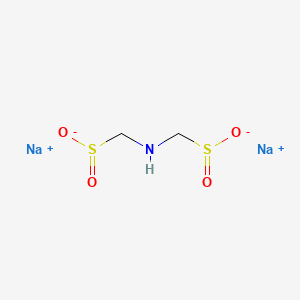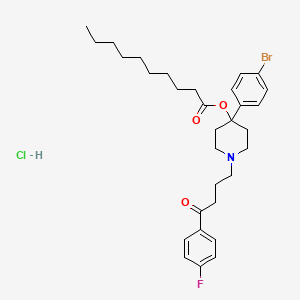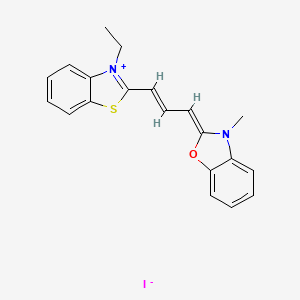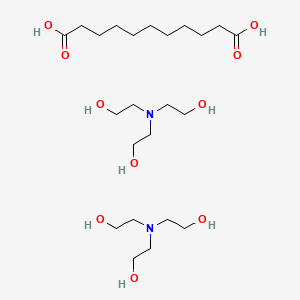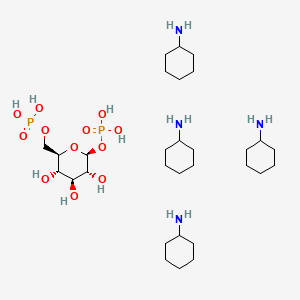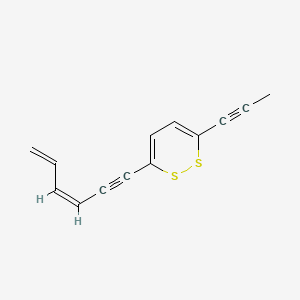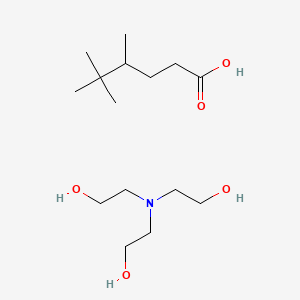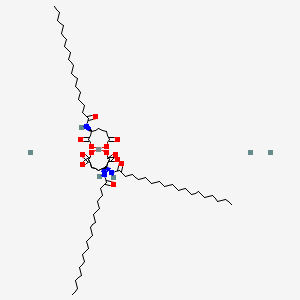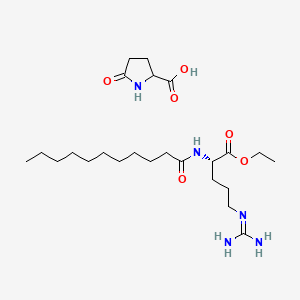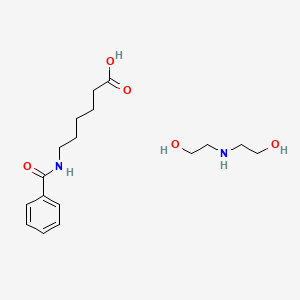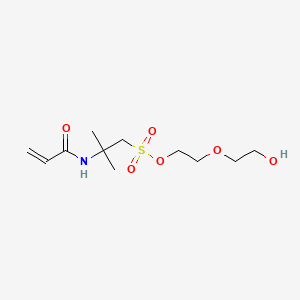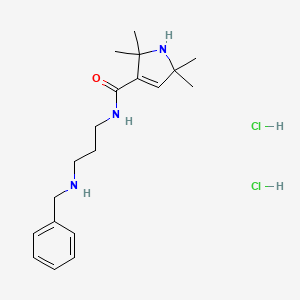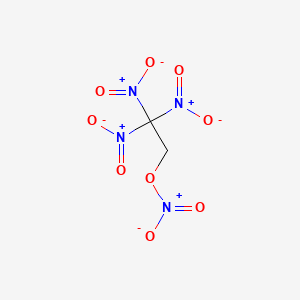
Trinitroethylnitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinitroethylnitrate is a chemical compound known for its explosive properties It belongs to the class of nitrate esters, which are characterized by the presence of nitro groups attached to an organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trinitroethylnitrate can be synthesized through the nitration of ethyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
Nitration: Ethyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent decomposition.
Separation: The reaction mixture is then separated, and the organic layer containing this compound is washed with water to remove any residual acids.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of accidents.
Analyse Chemischer Reaktionen
Types of Reactions: Trinitroethylnitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound to less oxidized nitrogen compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Nitrogen oxides such as nitrogen dioxide and nitric oxide.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted organic molecules depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trinitroethylnitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release nitric oxide.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
Wirkmechanismus
The mechanism of action of trinitroethylnitrate involves the release of nitric oxide, a potent vasodilator and signaling molecule. Upon decomposition, this compound releases nitric oxide, which activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vas
Eigenschaften
CAS-Nummer |
66849-71-6 |
|---|---|
Molekularformel |
C2H2N4O9 |
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
2,2,2-trinitroethyl nitrate |
InChI |
InChI=1S/C2H2N4O9/c7-3(8)2(4(9)10,5(11)12)1-15-6(13)14/h1H2 |
InChI-Schlüssel |
SAYOUBWRCZNZGR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


